![molecular formula C16H14Cl2FN3O2 B1663696 ZM 306416 hydrochloride CAS No. 196603-47-1](/img/structure/B1663696.png)
ZM 306416 hydrochloride
Overview
Description
ZM 306416 hydrochloride is a potent and selective inhibitor of VEGFR1/2 tyrosine kinase activity . It has IC50 values of 100 nM and 2 μM for KDR and Flt respectively . It shows antiproliferative effects in vivo and is orally active .
Molecular Structure Analysis
The molecular weight of ZM 306416 hydrochloride is 370.12 . Its molecular formula is C16H13ClFN3O2.HCl . The SMILES representation of the molecule is COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC .Physical And Chemical Properties Analysis
ZM 306416 hydrochloride is a solid . It is soluble in DMSO to 10 mM .Scientific Research Applications
1. Applications in Veterinary Medicine
- Zilpaterol Hydrochloride in Beef Production : Zilpaterol hydrochloride, a beta-adrenergic agonist, is used in beef cattle to increase body weight gain, improve feed efficiency, and increase carcass leanness. Research indicates significant increases in average body weight and hot carcass weight among treated cattle (Delmore, Hodgen, & Johnson, 2010).
2. Environmental and Pharmaceutical Applications
- Photocatalytic Degradation of Antibiotics : A study on oxytetracycline hydrochloride, a veterinary antibiotic, discusses the use of Zn0.75Mn0.75Fe1.5O4/ZnFe2O4/ZnO photocatalysts for degrading antibiotics in seawater. This approach is important for mitigating the ecological impact of residual antibiotics in aquaculture wastewater (Liu et al., 2022).
3. Pharmaceutical Research and Drug Development
- Antihistamine Detection : Nanomaterials such as ZnO have been used for the electrochemical detection of antihistamines like promethazine hydrochloride. This represents the application of nanotechnology in developing sensitive and efficient drug detection methods (Sebastian et al., 2022).
Safety And Hazards
ZM 306416 hydrochloride is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, it’s recommended to flush with copious amounts of water and seek medical advice .
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXIROMWPQVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ZM 306416 hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.